Ethyl 2-amino-3-hydroxy-2-methylpropanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C6H13NO3. It is a derivative of amino acids and is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to a methyl-substituted carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-2-methylpropanoate typically involves the esterification of 2-amino-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-amino-3-oxo-2-methylpropanoate.
Reduction: Formation of 2-amino-3-hydroxy-2-methylpropanamine.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-2-methylpropanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. The presence of functional groups such as the amino and hydroxyl groups allows it to engage in hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-2-methylpropanoate: Similar structure but lacks the amino group.
Methyl 2-amino-3-hydroxy-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group on a methyl-substituted carbon chain, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-10-5(9)6(2,7)4-8/h8H,3-4,7H2,1-2H3 |
InChI Key |
CNEDDRUCVRVZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CO)N |
Origin of Product |
United States |
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